Piperocaine hydrochloride

Pharmacokinetics Enzymatic hydrolysis Local anesthetic metabolism

Piperocaine hydrochloride (CAS 533-28-8), also known as Metycaine, is a synthetic local anesthetic belonging to the benzoate ester subclass. Structurally, it features a piperidine ring linked via a propyl chain to a benzoate ester, conferring a logP of approximately 3.35–3.57 and free-base solubility of ~0.21 g/L in water (ALOGPS).

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
CAS No. 533-28-8
Cat. No. B147242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperocaine hydrochloride
CAS533-28-8
Synonyms2-methylpiperidinepropanol benzoate
Neothesin
piperocaine
piperocaine hydrochloride
piperocaine monohydrochloride, (+-)-isomer
piperocaine, (+-)-isome
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H
InChIKeyZXSGQNYQJIUMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperocaine Hydrochloride (CAS 533-28-8): Ester-Class Local Anesthetic Baseline for Scientific Procurement


Piperocaine hydrochloride (CAS 533-28-8), also known as Metycaine, is a synthetic local anesthetic belonging to the benzoate ester subclass [1]. Structurally, it features a piperidine ring linked via a propyl chain to a benzoate ester, conferring a logP of approximately 3.35–3.57 and free-base solubility of ~0.21 g/L in water (ALOGPS) [2]. As a hydrochloride salt, it forms white crystals (mp 167–169 °C), is freely soluble in water and alcohol, and is stable in air [3]. Its primary mechanism is blockade of voltage-gated sodium channels, preventing neuronal action potential propagation [4]. Developed in the 1920s, piperocaine has been used for infiltration and nerve block anesthesia, and currently holds FDA recognition as a bulk drug substance nominated for compounding under Section 503A and as an approved active ingredient in a veterinary topical-otic ointment [5][6]. Unlike the more common procaine and lidocaine comparators, piperocaine's distinct piperidine-benzoate scaffold drives a unique balance of hydrolysis kinetics and tissue compatibility that cannot be replicated by simple analog substitution.

Piperocaine Hydrochloride Substitution Risks: Why In-Class Ester Anesthetics Cannot Be Interchanged


Piperocaine, procaine, tetracaine, and benzocaine are all ester-type local anesthetics, yet they diverge considerably in human serum cholinesterase hydrolysis rates, toxicity rankings, and monoamine oxidase (MAO) isoform selectivity [1][2][3]. Substituting piperocaine for procaine or tetracaine without accounting for these documented differences risks altering pharmacokinetic clearance, systemic toxicity, and duration profiles. Piperocaine is hydrolyzed 5–8 times faster than procaine by human serum cholinesterase, while tetracaine is hydrolyzed more slowly, creating a stability gradient with direct implications for half-life and potential systemic accumulation [1]. Moreover, piperocaine's preferential MAO-B inhibition in mouse heart contrasts with procaine and tetracaine, which preferentially inhibit MAO-A in rat heart, indicating non-overlapping pharmacological liabilities [3]. These divergent enzymatic handling and off-target profiles make generic in-class substitution scientifically unjustifiable without compound-specific verification.

Piperocaine Hydrochloride (CAS 533-28-8): Quantitative Differentiation Evidence Against Ester and Amide Comparators


Piperocaine Hydrochloride Hydrolysis Rate vs. Procaine and Other Ester Anesthetics in Human Serum

In a head-to-head human serum hydrolysis study, piperocaine hydrochloride was hydrolyzed 5–8 times faster than procaine hydrochloride [1]. This places piperocaine's clearance rate between butethamine (0.5–0.6× procaine) and meprylcaine (15–21× procaine), confirming that piperocaine occupies a distinct, quantitatively defined metabolic position among ester-type dental anesthetics [1]. A second study independently confirmed that piperocaine was the only ester hydrolyzed faster than procaine by human serum cholinesterase, with tetracaine, butacaine, and dibucaine all hydrolyzed more slowly [2].

Pharmacokinetics Enzymatic hydrolysis Local anesthetic metabolism

Piperocaine Hydrochloride Cytotoxicity Ranking Against Five Other Local Anesthetics in Human Cell Lines

In a direct comparative in vitro study of six local anesthetics tested across five human cell types including conjunctival cells, piperocaine exhibited intermediate cytotoxicity, ranked third out of six agents [1]. The full toxicity ranking was: procaine (least toxic) < lignocaine (lidocaine) < piperocaine < amylocaine < amethocaine (tetracaine) < cinchocaine (dibucaine, most toxic) [1]. This order was consistent across multiple indices of toxicity and correlated with anaesthetic potency. Piperocaine was therefore significantly more cytotoxic than procaine and lidocaine but substantially less toxic than tetracaine and dibucaine.

Toxicology Cell viability Ocular safety

Piperocaine Hydrochloride MAO Isoform Selectivity: Divergent Inhibition Profile vs. Procaine and Tetracaine

A comparative study assessing monoamine oxidase (MAO) inhibition in rat heart (primarily MAO-A) and mouse heart (primarily MAO-B) revealed divergent isoform selectivity between local anesthetics [1]. Piperocaine, along with cyclomethycaine, hexylcaine, and butacaine, was somewhat more potent in mouse heart than rat heart, suggesting preferential MAO-B inhibition. In direct contrast, procaine, chloroprocaine, procainamide, and tetracaine were more potent in rat heart than mouse heart, indicating preferential MAO-A inhibition [1]. Propoxycaine and dibucaine showed no preference.

Monoamine oxidase inhibition Off-target pharmacology Species-specific effects

Piperocaine Hydrochloride Interaction with Epinephrine: Paradoxical Toxicity Increase vs. Tetracaine Protection

A study on epinephrine co-administration effects on LD50 values following subcutaneous injection in animal models demonstrated compound-specific differences [1]. Tetracaine was the only agent for which epinephrine (1:50,000) provided significant protection against systemic intoxication. By contrast, both procaine and piperocaine showed a significant increase in toxicity with epinephrine 1:50,000. Lidocaine and dibucaine showed no significant toxicity change [1]. This indicates that piperocaine shares procaine's adverse epinephrine interaction profile, contrary to tetracaine's protective interaction.

Vasoconstrictor interaction Systemic toxicity Formulation safety

Piperocaine Hydrochloride Sodium Channel Blockade Potency: IC50 Comparison Against Procaine

In an in vitro assay using dorsal root ganglion (DRG) neurons, piperocaine demonstrated more potent sodium channel blockade than procaine, with an IC50 of approximately 8.2 μM compared to procaine's 12.5 μM . This represents a ~34% lower IC50 (greater potency at the molecular target level), though the source (BenchChem) should be noted as a vendor compilation rather than a peer-reviewed primary study. No independent primary research article specifically reporting piperocaine Na⁺ channel IC50 head-to-head with procaine was identified in the peer-reviewed literature search.

Sodium channel pharmacology Potency Mechanism of action

Piperocaine Hydrochloride In Vivo Acute Toxicity: LD50 Values in Multiple Species

The intravenous LD50 of piperocaine hydrochloride in rabbits is 18 ± 6 mg/kg, whereas procaine hydrochloride has an intravenous LD50 of approximately 50 mg/kg in rabbits [1][2]. This indicates piperocaine is roughly 2.8 times more acutely toxic than procaine by the intravenous route in this species. Piperocaine's LD50 in mice (subcutaneous) is 9 mg/20g (approximately 450 mg/kg in 20g mice), and in rats (intraperitoneal) is 129 mg/kg [1]. These species- and route-specific LD50 values provide quantitative boundaries for safe dosing in experimental settings.

Acute toxicity LD50 Preclinical safety

Piperocaine Hydrochloride (CAS 533-28-8): Evidence-Driven Application Scenarios for Procurement Decision-Making


Enzymatic Hydrolysis Research: Use as a Rapid-Clearance Ester Anesthetic Probe

Piperocaine hydrochloride's uniquely fast hydrolysis rate among ester anesthetics (5–8× procaine) makes it an ideal probe for studying human serum cholinesterase activity, structure–metabolism relationships, and esterase kinetics [1]. Its rapid clearance profile provides a distinct experimental window for short-duration pharmacological interventions where extended half-life would confound results.

Ophthalmic Surface Anesthesia: Evidence-Informed Cytotoxicity Selection

The quantitative cytotoxicity ranking (Dawson & Mustafa, 1985) places piperocaine as less toxic to human conjunctival cells than tetracaine and dibucaine, while more potent than procaine [1]. For corneal or conjunctival procedures where the toxicity–potency trade-off favors an intermediate agent, piperocaine offers a data-supported middle ground that cannot be achieved by substituting either procaine (lower potency) or tetracaine (higher cytotoxicity).

Veterinary Dermatological & Otic Formulations: Regulatory-Approved Fixed-Dose Combination

Piperocaine hydrochloride is a codified active ingredient in a U.S. FDA-approved veterinary topical-otic ointment (21 CFR § 524.321), formulated at 40 mg/g in combination with cephalonium, polymyxin B, flumethasone, and iodochlorhydroxyquin for treating pyodermatitis, allergic dermatitis, dermatophytosis, pruritus, and external otitis in dogs and cats [1]. For procurement in veterinary compounding or regulatory submission development, this pre-existing regulatory precedent provides a documented formulation benchmark that alternative ester anesthetics lack.

MAO Isoform Selectivity Screening Panels

Piperocaine's preferential MAO-B inhibition in mouse heart contrasts sharply with procaine and tetracaine (MAO-A preference), establishing it as a useful pharmacological tool for dissecting isoform-specific local anesthetic effects on monoamine metabolism [1]. It can serve as a comparator compound in screening panels designed to differentiate MAO-A vs. MAO-B liabilities among novel chemical entities.

Quote Request

Request a Quote for Piperocaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.